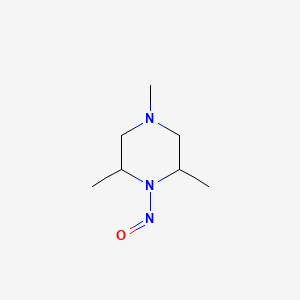

2,4,6-Trimethyl-1-nitrosopiperazine

説明

Structure

3D Structure

特性

CAS番号 |

16642-58-3 |

|---|---|

分子式 |

C7H15N3O |

分子量 |

157.217 |

IUPAC名 |

2,4,6-trimethyl-1-nitrosopiperazine |

InChI |

InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3 |

InChIキー |

AUNRQGMBZOEZRO-UHFFFAOYSA-N |

SMILES |

CC1CN(CC(N1N=O)C)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,4,6 Trimethyl 1 Nitrosopiperazine

Direct Nitrosation Routes of Substituted Piperazines

The primary and most direct method for the synthesis of 2,4,6-Trimethyl-1-nitrosopiperazine involves the N-nitrosation of its secondary amine precursor, 2,4,6-trimethylpiperazine. This reaction is a specific example of the general nitrosation of secondary amines, which are considered the most reactive species for forming stable N-nitrosamines. nih.gov The process hinges on the reaction between the unprotonated secondary amine and a nitrosating agent.

The reaction is typically performed in an aqueous or organic solvent. A common procedure involves dissolving the piperazine (B1678402) precursor in an acidic aqueous solution, followed by the addition of a nitrosating agent. google.com The acidic environment, while enhancing the formation of the active nitrosating species, must be carefully controlled, as excessively low pH can lead to the protonation of the amine, reducing its nucleophilicity and thus its reactivity. nih.gov

Nitrosating Agents and Optimizing Reaction Conditions for Selective Formation

A variety of nitrosating agents can be employed for the synthesis of this compound. The choice of agent and reaction conditions is paramount for maximizing the yield of the desired mono-nitroso product and ensuring selectivity.

Common nitrosating agents include:

Nitrous Acid (HNO₂): Often generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), and a strong acid like hydrochloric acid (HCl). nih.govgoogle.com

Dinitrogen Trioxide (N₂O₃): A powerful nitrosating agent, particularly effective in organic solvents. nih.govresearchgate.net

Nitrosyl Halides (e.g., NOCl): These are efficient nitrosating agents, typically used in organic solvents like dichloromethane (B109758) (DCM) or acetonitrile. nih.gov

Nitrosonium Salts (e.g., NOBF₄): These are also highly effective agents for nitrosation in organic media. nih.gov

Alkyl Nitrites (e.g., tert-butyl nitrite): These are potent nitrosating agents under mild conditions in both aqueous and organic solvents. nih.gov

Optimization of reaction conditions is critical for selective mono-nitrosation. Key parameters include temperature, pH, and solvent. For instance, in the nitrosation of piperazine, maintaining the temperature between 0°C and 5°C during the addition of sodium nitrite is a common practice. google.com A patent for the production of N-nitrosopiperazine demonstrated a yield of 81% when the nitrosation was conducted at 15°C, whereas the yield dropped to 65% at 25°C. google.com The pH of the solution is also a crucial factor; after the initial nitrosation, adjusting the pH to a range of 4 to 7 can be employed to control the reaction. google.com

| Nitrosating Agent | Typical Precursor/Generation | Common Solvents | Key Conditions |

|---|---|---|---|

| Nitrous Acid (HNO₂) | NaNO₂ + Acid (e.g., HCl) | Water | Acidic pH (controlled), Low Temperature (0-15°C) google.com |

| Dinitrogen Trioxide (N₂O₃) | NO + NO₂ | Organic Solvents | Room temperature or lower nih.gov |

| Nitrosyl Chloride (NOCl) | Commercially available | DCM, Acetonitrile, Toluene nih.gov | Anhydrous conditions |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Commercially available | DCM, Acetonitrile nih.gov | Anhydrous conditions |

Strategies for Mitigating Byproduct Formation

The principal byproduct in the synthesis of mono-nitrosated piperazines is the corresponding N,N'-dinitrosopiperazine. google.com In the case of 2,4,6-trimethylpiperazine, this would be N,N'-dinitroso-2,4,6-trimethylpiperazine. The formation of this byproduct occurs when both secondary amine positions on the piperazine ring undergo nitrosation.

Several strategies can be employed to minimize the formation of this and other byproducts:

Stoichiometric Control: Careful control over the molar ratio of the nitrosating agent to the piperazine precursor is essential. Using a slight deficiency or an equimolar amount of the nitrosating agent can favor mono-substitution.

Reaction Conditions: As mentioned, lower temperatures generally improve selectivity and reduce the rate of secondary reactions, including di-nitrosation. google.com

Purification: The physical properties of the mono- and di-nitroso products can be exploited for separation. For example, N,N'-dinitrosopiperazine is often insoluble and can be removed from the reaction mixture by filtration. google.com Subsequent extraction of the aqueous filtrate with an organic solvent like chloroform (B151607) can then be used to isolate the desired mono-nitroso product. google.com

Use of Scavengers: In broader applications, substances that react with excess nitrosating agents, sometimes referred to as nitrite traps, can be used. Compounds like ascorbic acid, urea, or sulfamic acid can effectively scavenge residual nitrosating species, preventing further reaction. contractpharma.comscconline.org

Synthesis of Piperazine Precursors for Nitrosation Reactions

The synthesis of the starting material, 2,4,6-trimethylpiperazine, is a critical prerequisite for the formation of the target nitrosamine (B1359907). The synthesis of substituted piperazines is a well-established field in medicinal and organic chemistry. acs.org General methods often involve the de novo construction of the six-membered ring. beilstein-journals.org

For asymmetrically substituted piperazines like 2,6-dimethylpiperazine, a common strategy involves the cyclization of precursors derived from chiral amino acids. organic-chemistry.org A plausible synthetic route to 2,4,6-trimethylpiperazine could be adapted from known syntheses of 2,6-methylated piperazines. acs.org One such approach involves a diastereoselective alkylation or an intramolecular Mitsunobu reaction to form the heterocyclic ring with the desired stereochemistry. acs.org For example, a synthesis could begin with alanine (B10760859) derivatives to introduce the methyl groups at the 2- and 6-positions, followed by N-alkylation to introduce the methyl group at the 4-position, and subsequent cyclization to form the piperazine ring.

Advanced Synthetic Approaches to this compound Analogues

Beyond the direct synthesis of this compound, advanced synthetic methods allow for the creation of diverse analogues. These approaches enable the introduction of specific stereochemistry or isotopic labels, which are invaluable for detailed chemical and biological investigations.

Stereoselective Synthesis of Chiral Derivatives

The presence of methyl groups at the 2- and 6-positions of the piperazine ring introduces chirality. Therefore, 2,4,6-trimethylpiperazine can exist as different stereoisomers (cis and trans). Stereoselective synthesis allows for the preparation of specific, enantiomerically pure isomers. Such syntheses are crucial as different stereoisomers can exhibit distinct properties and interactions.

Methods for preparing enantiopure 2,6-methylated piperazines have been developed, providing a template for synthesizing chiral precursors to this compound. acs.org These strategies often rely on:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as S-phenylalanine, to construct the piperazine backbone. clockss.org

Asymmetric Alkylation: Introducing substituents with high diastereoselectivity at a late stage of the synthesis. clockss.org

Asymmetric Lithiation-Substitution: This method uses a chiral ligand, such as (-)-sparteine, to direct the deprotonation and subsequent electrophilic trapping at a specific position on the piperazine ring, yielding enantiomerically enriched products. mdpi.com

By applying these principles, one could synthesize specific cis- or trans-isomers of 2,6-dimethylpiperazine, which could then be N-methylated and subsequently nitrosated to yield a stereochemically defined analogue of this compound.

Incorporation of Isotopic Labels for Mechanistic and Analytical Applications (e.g., Deuterated Analogues)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. nih.govnih.gov The synthesis of isotopically labeled analogues of this compound, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), can be achieved by using labeled starting materials or reagents.

For example, a deuterated analogue could be prepared by incorporating a trideuteriomethyl (CD₃) group. The synthesis of N-(Methyl-d₃)-N'-nitrosopiperazine serves as a direct precedent. This is typically achieved by first preparing the deuterated amine precursor, for instance, by reducing nitromethane-d₃ with a reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This labeled precursor, such as 4-(methyl-d₃)-2,6-dimethylpiperazine, can then be subjected to the standard nitrosation procedures described previously to yield the final labeled product.

The use of stable isotopes offers significant advantages in analytical settings, particularly in mass spectrometry, where the mass shift allows for clear differentiation between the labeled and unlabeled compound. nih.gov This is critical for pharmacokinetic studies and for tracking the metabolic fate of the molecule.

| Isotope | Typical Placement | Synthetic Strategy | Primary Application |

|---|---|---|---|

| Deuterium (²H) | N-methyl group (CD₃), Ring positions (C-D) | Use of deuterated alkylating agents (e.g., CD₃I) or deuterated reducing agents (e.g., LiAlD₄). | Internal standards for quantitative mass spectrometry, Mechanistic studies (kinetic isotope effect), Metabolic fate studies. nih.gov |

| Carbon-13 (¹³C) | Ring backbone, Methyl groups | Synthesis from ¹³C-labeled precursors (e.g., ¹³C-methyl iodide). | Elucidation of metabolic pathways using NMR and mass spectrometry. nih.gov |

| Nitrogen-15 (B135050) (¹⁵N) | Piperazine ring nitrogens, Nitroso group | Use of ¹⁵N-labeled amines or ¹⁵N-labeled sodium nitrite. | Mechanistic studies of nitrosation and denitrosation reactions, NMR structural studies. |

Denitrosation Reactions and Applications in Organic Synthesis

The removal of the nitroso group from N-nitrosamines, a process known as denitrosation, is a significant chemical transformation. This reaction regenerates the parent amine, in this case, 2,4,6-trimethylpiperazine, and has important applications in organic synthesis, particularly in the preparation of mono-N-substituted piperazines. The N-nitroso moiety can function as a temporary protecting group, allowing for selective functionalization at one of the nitrogen atoms of the piperazine ring.

The stability of N-nitrosamines varies, with denitrosation occurring under different conditions depending on the substrate and reagents. Generally, these compounds are stable in neutral or alkaline solutions in the absence of light. However, cleavage of the N-N bond can be induced by various methods, including acid-catalyzed hydrolysis and reductive cleavage.

Acid-Catalyzed Denitrosation

Denitrosation of N-nitrosamines can be achieved in acidic solutions. The reaction is believed to proceed via protonation of the nitrosamine, making it susceptible to nucleophilic attack. This process can be slow but is catalyzed by the presence of nucleophiles. google.comscconline.org The general mechanism for this acid-catalyzed decomposition involves the formation of a protonated intermediate that subsequently reacts with a nucleophile to yield the secondary amine. The ease of denitrosation is influenced by the substituents on the amine. scconline.org

A common and effective method for quantitative denitrosation at room temperature involves the use of a 5 to 10% solution of hydrogen bromide (HBr) in glacial acetic acid, provided that water is excluded. scconline.org To drive the reaction to completion, a "nitrite trap" such as urea, sulfamic acid, or hydrazoic acid is often added. These agents react irreversibly with the released nitrosating species, preventing the reverse reaction of N-nitrosation. scconline.orggoogle.com

A patent describing the synthesis of N-mono-substituted piperazines highlights the utility of this approach. In this process, one imino group of piperazine is blocked by nitrosation. The remaining nitrogen is then substituted, and the nitroso group is subsequently removed by hydrolysis with an acid, such as hydrochloric acid, often in the presence of urea. google.com This strategy allows for the synthesis of N,N'-unsymmetrically disubstituted piperazines, which would be difficult to obtain by direct alkylation of piperazine. google.com

Reductive Denitrosation

The N-nitroso group can also be removed under reductive conditions. Catalytic hydrogenation using Raney nickel is a method employed for this transformation. researchgate.net This approach offers an alternative to acidic conditions, which might be incompatible with other functional groups present in the molecule. The reduction of N-nitrosamines can also be achieved using other reducing agents, such as lithium aluminum hydride (LiAlH4) followed by hydrogenolysis with Raney nickel.

Applications in Organic Synthesis

The primary application of the denitrosation of compounds like this compound in organic synthesis is the use of the N-nitroso group as a protecting group. Piperazine has two secondary amine groups of similar reactivity. Direct alkylation or acylation typically leads to a mixture of mono- and di-substituted products, along with potential quaternary salts. google.com

By first introducing a nitroso group, one nitrogen atom is effectively blocked. This allows for the selective introduction of a substituent at the second nitrogen atom. Subsequent removal of the nitroso group via denitrosation yields the desired mono-substituted piperazine with high purity. google.com This strategy is crucial for the synthesis of many pharmacologically active compounds and other complex molecules where a specific substitution pattern on the piperazine ring is required. For example, a process for producing N-mono-substituted piperazines involves nitrosating piperazine, introducing the desired substituent, and then removing the nitroso group by acid hydrolysis, achieving yields of 90% or more for the final product. google.com

The following table summarizes various denitrosation methods applicable to N-nitrosamines, which would be relevant for the deprotection of this compound derivatives.

| Reagent(s) | Substrate Class | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrogen Bromide (HBr) in Acetic Acid | General N-Nitrosamines | Room Temperature | Quantitative | scconline.org |

| Hydrochloric Acid (HCl) and Urea | N-Nitroso-N'-substituted Piperazines | Reflux | High (e.g., 82% for m-xylylpiperazine) | google.com |

| Ethanethiol and p-Toluenesulfonic acid (PTSA) | Aryl-N-Nitrosamines | Room Temperature, Dichloromethane (DCM) | Good to Excellent (e.g., 90% for N-nitroso-N-phenyl aniline) | researchgate.net |

| Raney Nickel / Hydrogen | General N-Nitrosamines | Varies (elevated temperature and pressure may be needed) | Generally Good | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2,4,6 Trimethyl 1 Nitrosopiperazine

Ground State Chemical Reactions

The chemical behavior of 2,4,6-trimethyl-1-nitrosopiperazine in its ground state is characterized by its interactions with nucleophiles and electrophiles, as well as its susceptibility to reduction. These reactions are fundamental to understanding its stability and potential transformations in various chemical environments.

Nucleophilic Attack and Formation of Alkoxydiazenium Salts

The electrophilic nature of the nitroso group in N-nitrosamines makes them susceptible to nucleophilic attack. While specific studies on this compound are not detailed in the provided results, the general reactivity pattern of nitrosamines suggests that nucleophiles can attack the nitrogen atom of the nitroso group. This can lead to the formation of various intermediates. For instance, in related nitrosamine (B1359907) chemistries, such reactions can lead to the formation of unstable adducts that may subsequently decompose.

Reductive Transformations to Hydrazine (B178648) Derivatives

A significant transformation pathway for nitrosamines is their reduction to the corresponding hydrazine derivatives. epa.gov This reaction is of particular importance as it represents a common synthetic route to unsymmetrical hydrazines. epa.gov For example, 1,1-dimethylhydrazine, a component of rocket fuel, is synthesized through the reduction of its nitrosamine precursor. epa.gov This suggests that this compound can be reduced to form 2,4,6-trimethylpiperazin-1-amine.

Reactions with Electrophiles and Stereochemical Considerations

The lone pair of electrons on the amino nitrogen atom of the piperazine (B1678402) ring allows for reactions with electrophiles. In the case of 1-nitroso-3,5-dimethylpiperazine, reactions with acylating agents lead to the formation of 4-acyl derivatives. researchgate.net For instance, treatment with an acetylating agent yields the 4-acetyl derivative, while a benzoylating agent produces the 4-benzoyl derivative. researchgate.net The introduction of substituents on the piperazine ring, such as the methyl groups in this compound, introduces stereochemical considerations. The presence of chiral centers at the 2, 4, and 6 positions means that the compound can exist as multiple stereoisomers. Reactions with electrophiles could potentially proceed with stereoselectivity, favoring the formation of one stereoisomer over others, although specific studies on the stereochemical outcomes for this compound were not found.

Photochemical Degradation and Photolysis Mechanisms

Nitrosamines are known to be susceptible to photochemical degradation, a process initiated by the absorption of ultraviolet (UV) light. epa.gov This leads to the cleavage of the N-NO bond and the formation of reactive intermediates.

pH-Dependent Photolysis Dynamics in Aqueous Solutions

The photolysis of nitrosamines in aqueous solutions can be influenced by the pH of the medium. While specific data on the pH-dependent photolysis of this compound is not available, studies on other nitrosamines, such as nitrosopiperazine, indicate that degradation can be significant under certain conditions. researchgate.net For example, nitrosopiperazine has been observed to undergo up to 50% degradation at 50°C and pH 7. researchgate.net Generally, nitrosamines exhibit strong absorbance around 340 nm, leading to rapid degradation in sunlight with half-lives in the range of minutes. researchgate.net The rate of degradation can be influenced by factors such as the presence of other substances in the water that can absorb light. researchgate.net

Formation of Radical Intermediates and Secondary Products

The photolysis of nitrosamines proceeds through the formation of radical intermediates. The initial step is the homolytic cleavage of the N-NO bond, generating an amino radical and a nitric oxide radical. nih.gov In the case of 1-nitrosopiperazine (B26205) photolysis, this leads to the formation of a piperazinyl radical and nitric oxide. nih.gov This piperazinyl radical can then react with molecular oxygen to form other products. nih.gov The degradation of nitrosamines initiated by hydroxyl radicals leads to the formation of carbon-centered radicals. researchgate.net These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, leading to a complex mixture of secondary products. In the atmospheric photo-oxidation of amines, which can lead to nitrosamine formation, the subsequent reactions of radical intermediates with atmospheric oxidants like HO2 and NO radicals are crucial in determining the final product distribution. researchgate.net

Environmental Phototransformation Pathways in Simulated Atmospheric Conditions

N-nitrosamines are known to undergo rapid photolysis in the presence of sunlight. nih.gov The process is initiated by the absorption of ultraviolet-A (UV-A) radiation, which excites the molecule and leads to the cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. nih.govresearchgate.net

For the model compound N-nitrosopiperazine (MNPZ), photolysis results in the formation of a piperazinyl radical and nitric oxide (NO). nih.gov In simulated atmospheric conditions, these primary products can engage in a series of subsequent reactions with other atmospheric components like nitrogen dioxide (NO₂) and oxygen (O₂). Investigations into the photo-oxidation of piperazine, where MNPZ is a minor product, have helped elucidate these pathways. The analysis of temporal profiles from MNPZ photolysis experiments shows the formation of secondary products, including 1-nitropiperazine (B131163) (PZNO₂) and 1,4-dinitropiperazine. nih.govresearchgate.net

While one study noted that aqueous N-nitrosopiperazine degrades slowly upon exposure to broad-band UV light, the general consensus is that direct photolysis is a significant atmospheric sink for nitrosamines. researchgate.netrsc.org The phototransformation of this compound is expected to follow a similar pathway, initiated by N-N bond scission.

Table 1: Expected Phototransformation Products Based on N-Nitrosopiperazine Studies

| Precursor | Primary Products | Potential Secondary Products |

|---|---|---|

| This compound (inferred) | 2,4,6-Trimethylpiperazinyl radical, Nitric Oxide (NO) | 2,4,6-Trimethyl-1-nitropiperazine |

Thermal Decomposition Pathways and Kinetic Studies

The thermal stability of nitrosamines is a critical factor in industrial settings, such as amine-based carbon capture processes where elevated temperatures are common. researchgate.netresearchgate.net Studies on the thermal decomposition of N-nitrosopiperazine (MNPZ) in aqueous piperazine (PZ) solutions provide key insights into its kinetic profile.

In experiments conducted between 100°C and 165°C in an 8 m PZ solution with a carbon dioxide loading of 0.3 mol CO₂/equiv N, the thermal decomposition of MNPZ was found to follow Arrhenius temperature dependence. researchgate.net The decomposition rate was observed to be dependent on both the piperazine concentration and the CO₂ loading, but it appeared to be independent of the presence of stainless steel ions or surfaces. researchgate.net In contrast, a separate study reported that aqueous N-nitrosopiperazine is thermally stable at 150°C, suggesting that the presence of other reagents like piperazine and CO₂ in the former study may play a crucial role in the degradation pathway. researchgate.netresearchgate.net

For this compound, the methyl groups might sterically hinder interactions that lead to decomposition, potentially increasing its thermal stability relative to MNPZ. However, without specific experimental data, this remains a hypothesis.

Table 2: Kinetic Data for Thermal Decomposition of N-Nitrosopiperazine (MNPZ)

| Parameter | Value | Experimental Conditions | Source |

|---|---|---|---|

| Activation Energy | 94 kJ/mol | In 8 m PZ with 0.3 mol CO₂/equiv N | researchgate.net |

| Rate Constant (k) at 135°C | 10.2 x 10⁻⁶ s⁻¹ | In 8 m PZ with 0.3 mol CO₂/equiv N | researchgate.net |

| Activation Energy | 75 ± 6 kJ/mol | In 8 m PZ with 0.1 mol CO₂/equiv N | researchgate.net |

Acid-Catalyzed Transformations and Stability Profiles

The formation of MNPZ from the reaction of nitrite (B80452) with piperazine has been studied under conditions relevant to CO₂ capture, at temperatures from 50°C to 135°C. nih.gov The reaction is first order with respect to nitrite, piperazine carbamate (B1207046) species, and the hydronium ion (H₃O⁺), indicating that the process is acid-catalyzed. nih.gov The proposed mechanism involves the protonation of a piperazine carbamate species, followed by a nucleophilic attack that ultimately yields MNPZ and bicarbonate. nih.gov

This acid-catalyzed formation implies that under weakly acidic conditions (e.g., pH 4-6), the nitrosating agents are stable and reactive, leading to nitrosamine formation. Conversely, this suggests that this compound would exhibit relative stability under these same conditions. Stronger acidic or certain basic conditions could potentially lead to degradation, but specific pathways and kinetic profiles for the trimethylated compound have not been detailed in the reviewed literature.

Table 3: Kinetic Data for Acid-Catalyzed Formation of N-Nitrosopiperazine (MNPZ)

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Order | First order in nitrite, piperazine carbamate, and hydronium ion | 0.1 to 5 mol/dm³ PZ, 0.001 to 0.8 mol CO₂/mol PZ | nih.gov |

| Activation Energy | 84 ± 2 kJ/mol | 50 to 135 °C | nih.gov |

Biotransformation and Mechanistic Molecular Interactions of 2,4,6 Trimethyl 1 Nitrosopiperazine Non Clinical Focus

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450-mediated Metabolism)

The metabolic fate of 2,4,6-trimethyl-1-nitrosopiperazine, like many N-nitrosamines, is intrinsically linked to its bioactivation by cellular enzymes. nih.gov The primary system responsible for this transformation is the cytochrome P450 (CYP) superfamily of enzymes, which are crucial in the metabolism of a vast array of xenobiotics. nih.govneliti.com These enzymes catalyze oxidative reactions that convert the relatively inert parent nitrosamine (B1359907) into highly reactive intermediates. science.gov This metabolic activation is considered a critical rate-limiting step in the cascade of events leading to molecular damage. nih.govacs.org

The biotransformation process is not a single reaction but a complex interplay of competing metabolic routes, primarily divided into activation and detoxification pathways. The balance between these pathways ultimately determines the extent to which the compound can exert its effects at a molecular level.

α-Carbon Hydroxylation as a Predominant Activation Pathway

The principal mechanism for the bioactivation of cyclic nitrosamines like this compound is through enzymatic hydroxylation at an α-carbon position. nih.govacs.org This reaction involves the insertion of a hydroxyl group (-OH) onto a carbon atom immediately adjacent to the N-nitroso group. nih.govacs.orgnih.gov This process is mediated by cytochrome P450 enzymes and is considered the key initiating step. science.govnih.govacs.org

The product of this initial oxidation is an unstable α-hydroxy-N-nitrosamine, also referred to as a N-nitrosocarbinolamine species. nih.govacs.org Due to its inherent instability, this intermediate undergoes spontaneous, non-enzymatic decomposition. This decomposition leads to the opening of the piperazine (B1678402) ring and the subsequent formation of highly reactive electrophilic species, which are the ultimate mediators of molecular damage. nih.govacs.org

Competing Detoxification and Deactivation Pathways (e.g., Denitrosation)

While α-hydroxylation represents a bioactivation pathway, cells possess competing metabolic routes that lead to detoxification. One such significant pathway is denitrosation, which involves the enzymatic cleavage of the nitroso group (-N=O) from the parent molecule. nih.gov This process, also catalyzed by cytochrome P450 isozymes, results in the formation of the corresponding amine (2,4,6-trimethylpiperazine) and nitric oxide. nih.gov

Identification and Role of Specific Metabolic Enzymes (e.g., CYP2E1)

Research into nitrosamine metabolism has identified several specific cytochrome P450 isoforms that play significant roles. While direct studies on this compound are specific, data from structurally similar N-nitrosamines provide critical insights. The ethanol-inducible isoform, CYP2E1, is notably efficient in metabolizing various nitrosamines. nih.govnih.gov Other isoforms, such as CYP2A6, have also been implicated in the bioactivation of these compounds. The involvement of multiple CYP enzymes suggests that metabolic activation can occur in various tissues where these enzymes are expressed, primarily the liver. nih.govneliti.com

The table below summarizes the key enzymatic pathways involved in the biotransformation of N-nitrosamines.

| Pathway | Enzyme System | Key Intermediate(s) | Outcome |

| α-Carbon Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP2A6) | α-Hydroxy-N-nitrosamine | Bioactivation |

| Denitrosation | Cytochrome P450 | Corresponding amine, Nitric oxide | Detoxification |

Formation and Reactivity of Electrophilic Metabolites

The bioactivation of this compound via α-hydroxylation culminates in the generation of potent electrophilic intermediates. These reactive species are the agents that interact with and modify cellular macromolecules, most notably deoxyribonucleic acid (DNA).

Generation of Diazonium Ions and Carbocations as Ultimate Alkylating Species

Following the initial α-hydroxylation, the unstable α-hydroxy-N-nitrosamine intermediate undergoes spontaneous decomposition. nih.govacs.org This process yields a key electrophilic species: a diazonium ion. nih.govacs.orgresearchgate.net Diazonium ions are characterized by the presence of a -N₂⁺ group, which is an exceptionally good leaving group (as N₂ gas). masterorganicchemistry.comlibretexts.org

The diazonium ion is highly unstable and can subsequently lose molecular nitrogen (N₂) to form a carbocation. Both the diazonium ion and the resulting carbocation are powerful electrophiles, meaning they are electron-deficient and readily react with nucleophilic (electron-rich) sites in the cell. nih.gov

The sequence of events from the parent compound to the ultimate alkylating agent is outlined below:

| Step | Compound/Intermediate | Process |

| 1 | This compound | Enzymatic α-Hydroxylation (CYP450) |

| 2 | α-Hydroxy-N-nitrosamine | Spontaneous Decomposition |

| 3 | Diazonium Ion | Loss of N₂ |

| 4 | Carbocation | Ultimate Alkylating Species |

Molecular Mechanisms of Adduct Formation with Biological Macromolecules (e.g., DNA Alkylation Pathways)

The electrophilic diazonium ions and carbocations generated from the metabolism of this compound readily react with nucleophilic centers on biological macromolecules. nih.govresearchgate.net The most critical target for these reactions is DNA. nih.gov The process, known as alkylation, involves the formation of a covalent bond between the electrophile and a site on a DNA base. nih.gov

These reactions, termed DNA adduct formation, can occur at various positions on the purine (B94841) and pyrimidine (B1678525) bases of DNA. The formation of these DNA adducts disrupts the normal structure and function of the DNA molecule. nih.gov If not repaired by the cell's DNA repair mechanisms, these adducts can lead to mispairing of bases during DNA replication, resulting in permanent mutations. nih.gov This mechanism of DNA alkylation is a well-established pathway through which many N-nitrosamines exert their genotoxic effects. science.govnih.gov

In Vitro Biotransformation Studies and Metabolite Identification

The in vitro biotransformation of N-nitrosamines, a class of compounds to which this compound belongs, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.orgoup.com These metabolic processes are crucial as they are often a prerequisite for the bioactivation of nitrosamines into reactive electrophilic species that can interact with cellular macromolecules.

While specific in vitro metabolic studies on this compound are not extensively detailed in publicly available literature, the metabolism of structurally related N-nitrosopiperazines and other N-nitrosamines has been investigated. The principal pathway for the metabolic activation of N-nitrosamines is α-hydroxylation, a reaction catalyzed by CYP enzymes. acs.orgoup.comchemrxiv.org This process involves the hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group.

For cyclic nitrosamines like N-nitrosopiperidine, α-hydroxylation is a key activation step. acs.org This enzymatic reaction leads to the formation of unstable α-hydroxynitrosamines, which can spontaneously decompose to form electrophilic intermediates. acs.org These intermediates are capable of reacting with nucleophilic sites on DNA, a critical event in the mechanism of carcinogenicity for many nitrosamines.

Different CYP isoforms exhibit varying catalytic activities towards nitrosamines. For instance, CYP2E1 and CYP2A6 have been identified as major enzymes in the metabolic activation of various N-nitrosodialkylamines and tobacco-specific nitrosamines in human liver microsomes. nih.govbohrium.com Studies with N-nitrosopiperidine and N-nitrosopyrrolidine have also implicated P450 2A enzymes as important catalysts for their α-hydroxylation. acs.org The specific CYP isoforms involved in the metabolism of this compound have not been definitively identified.

Given the established metabolic pathways for other N-nitrosamines, it is hypothesized that the biotransformation of this compound would also proceed via α-hydroxylation at the carbon atoms adjacent to the nitroso group on the piperazine ring. The presence of methyl groups at the 2, 4, and 6 positions may influence the rate and regioselectivity of this hydroxylation.

Due to the limited availability of specific metabolite data for this compound in the scientific literature, a detailed data table of its specific metabolites cannot be provided at this time. Research into the in vitro metabolism of this specific compound is required to fully characterize its metabolic fate.

Role of Isotopic Labeling in Mechanistic Elucidation of Biotransformation

Isotopic labeling is a powerful technique for elucidating the mechanisms of biotransformation and tracking the metabolic fate of compounds. While specific studies employing isotopic labeling for this compound are not readily found in the literature, the principles and applications of this method are well-established in the study of other N-nitrosamines.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly incorporated into the structure of a molecule of interest. The use of ¹⁵N-labeled nitrosamines, for example, has been instrumental in monitoring their formation and metabolism in vivo. nih.govtandfonline.com By using mass spectrometry to measure the isotope ratios, researchers can trace the pathways of nitrogen from the nitrosamine, including its potential release as molecular nitrogen during metabolism. nih.govtandfonline.com

Deuterium labeling is another valuable tool. For instance, in studies of the tobacco-specific nitrosamine N'-nitrosonornicotine (NNN), [pyridine-D4]NNN was used to selectively measure its metabolites by mass spectrometry, eliminating interference from competing metabolites of nicotine (B1678760). umn.edu This approach allows for a precise quantification of the products of metabolic activation. Furthermore, deuterium substitution can lead to a kinetic isotope effect, where the breaking of a C-H bond is slower than a C-D bond. This phenomenon can be used to investigate the rate-limiting steps in metabolic pathways, such as the α-hydroxylation of nitrosamines. mdpi.com

In the context of this compound, isotopic labeling could be employed in several ways:

¹³C and/or ²H Labeling: Introducing ¹³C or ²H at specific positions on the piperazine ring or the methyl groups would enable the unequivocal identification of metabolites using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This would help to confirm the predicted α-hydroxylation pathway and identify any other potential metabolic routes.

¹⁵N Labeling: Labeling the nitroso group with ¹⁵N could be used to investigate the stability of the N-N bond and to trace the fate of the nitroso nitrogen during metabolism.

By utilizing these isotopic labeling strategies in in vitro systems, such as human liver microsomes, a detailed and unambiguous picture of the biotransformation of this compound could be developed. This would provide crucial insights into its mechanisms of bioactivation and detoxification.

Environmental Occurrence, Fate, and Degradation of 2,4,6 Trimethyl 1 Nitrosopiperazine

Formation in Industrial Processes and Emissions

The formation of nitrosamines, including 2,4,6-trimethyl-1-nitrosopiperazine, is a notable concern in industrial settings that utilize amines, such as in CO2 capture technologies. nih.gov These processes can inadvertently create the necessary conditions for nitrosamine (B1359907) synthesis.

The fundamental reaction for the formation of this compound is the nitrosation of its precursor, 2,4,6-trimethylpiperazine. This reaction typically involves nitrogen oxides (NOx) present in flue gas from the combustion of fossil fuels. researchgate.net In amine-based CO2 capture systems, secondary amines like piperazine (B1678402) and its derivatives can react with NOx to form stable nitrosamines. nih.govccsnorway.com This can also occur indirectly when primary or tertiary amines degrade to form secondary amines, which then undergo nitrosation. nih.gov The primary nitrosating agents are often derived from nitrous acid (HNO2), which can form from nitrite (B80452) salts under acidic conditions. nih.govfda.gov

The general mechanism involves the reaction of the unprotonated amine with a nitrosating agent, such as dinitrogen trioxide (N2O3), which is formed from two molecules of nitrous acid. europa.eu While the nitrosation process is enhanced at acidic pH, the reactivity of the amine precursor is reduced at very low pH due to protonation. nih.gov Therefore, the optimal conditions for nitrosamine formation represent a balance between the pH and the basicity of the amine. nih.gov

Several process parameters within industrial amine scrubbing units significantly influence the formation and stability of nitrosamines.

Temperature: Temperature plays a critical role. Studies on piperazine, a related compound, have shown that the reaction rate of nitrosamine formation increases with temperature. For instance, the activation energy for the formation of N-nitrosopiperazine was determined to be 84 ± 2 kJ/mol in experiments conducted between 50 and 135 °C. researchgate.netnih.gov High temperatures in the desorber unit of a CO2 capture plant can also lead to thermal degradation of amines, potentially forming precursors for nitrosamines. researchgate.net

pH: The pH of the solvent is a key factor. The nitrosation of amines is generally favored under acidic conditions where nitrous acid, the precursor to the active nitrosating agent, is more readily formed. nih.goveuropa.eu However, the amine itself is more reactive in its unprotonated form. europa.eu

CO2 Loading: The amount of CO2 absorbed by the amine solvent, known as CO2 loading, also affects nitrosamine formation. Higher CO2 loading can influence the pH of the solution and the speciation of the amine, thereby impacting the rate of nitrosation. researchgate.netnih.gov In studies with piperazine, the formation of N-nitrosopiperazine was found to be first order in piperazine carbamate (B1207046) species, which are formed upon CO2 absorption. researchgate.netnih.gov

Table 1: Factors Influencing Nitrosamine Formation in Amine Scrubbing

| Parameter | Influence on Nitrosamine Formation |

|---|---|

| Temperature | Higher temperatures generally increase the rate of formation. researchgate.netnih.gov |

| pH | Acidic conditions can promote the formation of nitrosating agents. nih.goveuropa.eu |

| CO2 Loading | Affects amine speciation and pH, thereby influencing reaction kinetics. researchgate.netnih.gov |

| NOx Concentration | Higher concentrations of NOx in the flue gas provide more reactants for nitrosation. researchgate.net |

| Amine Structure | Secondary amines like piperazine derivatives are more susceptible to direct nitrosamine formation. ccsnorway.com |

Atmospheric Transformation and Persistence

Once emitted into the atmosphere, this compound is subject to various transformation and degradation processes that determine its persistence and ultimate fate.

The primary daytime loss process for many organic compounds in the atmosphere is reaction with hydroxyl (OH) radicals. rsc.org The OH radical is a powerful oxidizing agent that can initiate the degradation of nitrosamines. rsc.orgiwaponline.com For piperazine, the parent compound of this compound, the reaction with OH radicals is very fast. nih.gov This reaction can proceed via hydrogen abstraction from either a C-H or N-H bond, leading to the formation of various degradation products. nih.govresearchgate.net The high reactivity of amines with OH radicals suggests that their atmospheric lifetimes with respect to this process are relatively short. rsc.org

Nitrosamines can also be degraded by direct photolysis, which is the breakdown of the molecule by sunlight. ccsnorway.com Studies on the photolysis of N-nitrosopiperazine in a large atmospheric simulation chamber have been conducted to understand its degradation pathways. nih.govresearchgate.net Photolysis can lead to the cleavage of the N-NO bond, generating a piperazinyl radical and nitric oxide (NO). nih.gov The subsequent reactions of the piperazinyl radical with atmospheric constituents like oxygen (O2), nitric oxide (NO), and nitrogen dioxide (NO2) determine the final degradation products. nih.govresearchgate.net These products can include other nitrogenous compounds such as 1-nitropiperazine (B131163). nih.govresearchgate.net

A significant aspect of the atmospheric fate of amine degradation products is their potential to form or partition into atmospheric aerosols. nih.govcopernicus.org Aerosols, which are fine solid or liquid particles suspended in the air, can act as a sink for these compounds, influencing their transport and lifetime. copernicus.orgrsc.org

Experiments have shown that the photo-oxidation of piperazine is accompanied by substantial aerosol formation. nih.govresearchgate.net This is often initiated by the reaction of the amine with nitric acid to form aminium nitrate (B79036) salts. nih.govnilu.com Both primary and secondary photo-oxidation products, including nitrated derivatives of piperazine, have been detected in the aerosol phase. nih.govresearchgate.net The partitioning of this compound and its degradation products into aerosols is influenced by their volatility and the chemical and physical properties of the aerosol particles. gassnova.nod-nb.info The presence of these compounds in aerosols can have implications for air quality and human health, as aerosols can be inhaled and transported over long distances. whiterose.ac.uk

Information regarding "this compound" is Not Available

Following a comprehensive search of scientific literature and environmental databases, specific information regarding the environmental occurrence, fate, and degradation of the chemical compound This compound is not available. Research and reporting have largely focused on its parent compound, N-nitrosopiperazine, or on the general class of N-nitrosamines.

While data exists for related substances, extrapolating this information to this compound would not be scientifically accurate, as the presence and position of the three methyl groups on the piperazine ring can significantly influence its chemical and physical properties, including its environmental behavior and analytical characteristics.

For context, information on the broader class of nitrosamines and the related compound N-nitrosopiperazine is summarized below.

General Information on N-Nitrosamines

N-nitrosamines are a class of chemical compounds that have been identified as by-products in various industrial processes, including rubber manufacturing and, more recently, in amine-based carbon capture technologies. who.intenvironment-agency.gov.uk They are of environmental concern due to their classification as probable human carcinogens. who.intcabidigitallibrary.org

Degradation of N-Nitrosamines in the Environment

The environmental fate of N-nitrosamines is influenced by several factors. Many nitrosamines are known to be sensitive to light and can undergo photolytic degradation when exposed to ultraviolet radiation. epa.gov The general degradation pathways for nitrosamines can involve both biological and non-biological processes.

Microbial Degradation : While specific studies on this compound are absent, research on other xenobiotic compounds suggests that microbial action is a key degradation pathway in soil and water. who.int Bacteria and fungi can metabolize complex organic molecules, although the efficiency depends on the compound's structure and environmental conditions.

Hydrolysis : The stability of the N-N bond in nitrosamines can be affected by pH, but generally, they are resistant to hydrolysis under typical environmental conditions.

Atmospheric Degradation : In the atmosphere, nitrosamines can be degraded by photolysis and reaction with OH radicals. nih.gov

Detection of N-Nitrosopiperazine in Treated Wastewater

The detection and quantification of nitrosamines in environmental samples like wastewater are challenging due to their presence at trace levels (ng/L to µg/L) and the complexity of the sample matrix. scholaris.caresearchgate.net

Several advanced analytical techniques are employed for this purpose:

Sample Preparation : Methods often begin with an extraction step to isolate and concentrate the nitrosamines from the water sample. Supported liquid extraction (SLE) and solid-phase extraction (SPE) are common techniques. epa.govscholaris.ca

Analytical Instrumentation : High-performance liquid chromatography (HPLC) or gas chromatography (GC) are used to separate the compounds. epa.govscholaris.cagassnova.no These are typically coupled with highly sensitive detectors like tandem mass spectrometry (MS/MS) or a Thermal Energy Analyzer (TEA), which is specific for nitrosamines. epa.govscholaris.caresearchgate.net A study on N-nitrosopiperazine in treated wastewater utilized hydrophilic interaction liquid chromatography (HILIC) coupled with a triple quadrupole mass spectrometer, achieving a method limit of quantification (MLOQ) of 0.25 µg/L. scholaris.caresearchgate.net

The table below summarizes a general analytical method developed for the related compound, N-nitrosopiperazine, in treated wastewater.

| Parameter | Method/Condition |

| Instrumentation | Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) scholaris.ca |

| Sample Preparation | Supported Liquid Extraction (SLE) scholaris.ca |

| Stationary Phase | Ethylene-bridged hybrid amide researchgate.net |

| Ionization Mode | Positive Electrospray (+ESI) scholaris.ca |

| Detection Mode | Multiple Reaction Monitoring (MRM) scholaris.caresearchgate.net |

| Monitored Transition | m/z 116.1 → 85.1 for N-nitrosopiperazine scholaris.ca |

| Method Limit of Quantification (MLOQ) | 0.25 µg/L for N-nitrosopiperazine researchgate.net |

This table presents data for N-nitrosopiperazine, not this compound.

Emerging Research Directions and Future Perspectives on 2,4,6 Trimethyl 1 Nitrosopiperazine

Development of Novel Synthetic Routes with Enhanced Green Chemistry Principles

The conventional synthesis of N-nitrosopiperazines typically involves the reaction of a piperazine (B1678402) derivative with a nitrosating agent, such as nitrous acid, under acidic conditions. While effective, these methods often raise environmental and safety concerns due to the use of corrosive acids and potentially hazardous reagents. The future of 2,4,6-trimethyl-1-nitrosopiperazine synthesis is geared towards embracing the principles of green chemistry to develop more sustainable and environmentally benign processes. unibo.itnih.gov

Emerging research focuses on several key areas to enhance the "greenness" of nitrosamine (B1359907) synthesis. One promising approach is the use of alternative nitrosating agents. For instance, tert-butyl nitrite (B80452) (TBN) has been demonstrated as an efficient reagent for the N-nitrosation of various secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.orgrsc.org This method offers a broad substrate scope and excellent yields, and crucially, it is compatible with sensitive functional groups that might not withstand traditional acidic methods. rsc.orgrsc.org Adopting such a method for this compound could significantly reduce waste and avoid the use of toxic reagents.

Another cornerstone of green synthetic chemistry is the reduction or elimination of hazardous solvents. mdpi.com Research into solvent-free reaction conditions or the substitution of conventional organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents is a critical future direction. rsc.orgmdpi.com While the solubility of organic reactants can be a challenge, techniques such as one-pot synthesis, multicomponent reactions, and continuous processing are being explored to maximize efficiency, atom economy, and resourcefulness while minimizing waste. nih.gov The application of these innovative upstream (synthesis) and downstream (purification) methodologies represents a significant opportunity to transform the production of this compound into a more sustainable process. unibo.it

Advanced Computational Modeling for Predictive Reactivity and Complex System Interactions

The biological and environmental activity of N-nitrosamines is intrinsically linked to their chemical reactivity, particularly their capacity for metabolic activation. nih.govacs.orgscispace.com Advanced computational modeling is emerging as a powerful tool to predict this reactivity, offering insights that are difficult to obtain through experimental methods alone. Future research on this compound will increasingly rely on these in silico approaches to understand its behavior in complex systems.

Quantum chemical methods, especially Density Functional Theory (DFT), are at the forefront of this research. nih.govacs.orgscispace.com DFT can be used to model the entire activation pathway of a nitrosamine, from the initial α-hydroxylation to the formation of the ultimate reactive carbenium ions. nih.govacs.orgscispace.com By calculating the Gibbs free energies and activation barriers for each step, researchers can predict the kinetic and thermodynamic feasibility of both toxification and detoxification reactions. nih.govacs.org Applying these models to this compound would allow for a detailed understanding of how its specific methyl substitutions influence electronic and steric factors, which in turn govern its reactivity. nih.govacs.org

Furthermore, knowledge-based software and machine learning algorithms are being developed to predict degradation pathways and the likelihood of nitrosamine formation. zamann-pharma.comjst.go.jpzamann-pharma.com These models, trained on large datasets of chemical structures and reaction outcomes, can identify structural alerts and potential precursors. zamann-pharma.comnih.gov For this compound, such models could predict its formation potential under various industrial or environmental conditions and identify its likely degradation products. jst.go.jp The integration of these predictive tools is essential for proactive risk assessment and management.

Table 1: Potential Applications of Computational Modeling for this compound

| Computational Method | Predicted Property | Relevance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction activation barriers, Gibbs free energies of reaction. nih.govacs.org | Predicts the likelihood and rate of metabolic activation pathways, offering insight into its reactivity. |

| Structure-Activity Relationship (SAR) Models | Identification of structural alerts for reactivity and nitrosation potential. zamann-pharma.comzamann-pharma.com | Assesses how the trimethyl-substituted piperazine structure influences its potential to form and react. |

| Knowledge-Based Degradation Software (e.g., Zeneth®) | Prediction of degradation products under various conditions (hydrolysis, oxidation). jst.go.jp | Elucidates potential transformation products in environmental or biological systems. |

| Machine Learning / AI Algorithms | Identification of correlations between process variables and formation likelihood. zamann-pharma.comzamann-pharma.com | Optimizes manufacturing or environmental monitoring by predicting conditions that favor formation. |

Refinement of Analytical Techniques for Ultra-Trace Level Detection and Speciation

The presence of N-nitrosamines in environmental and pharmaceutical samples, often at extremely low concentrations, necessitates the development of highly sensitive and selective analytical methods. researchgate.netsigmaaldrich.com Future research will focus on refining these techniques for the robust, ultra-trace level detection and speciation of this compound. The goal is to achieve method detection limits (MDLs) in the nanogram per liter (ng/L), or parts per trillion (ppt), range. nih.govthermofisher.comgcms.cz

Current state-of-the-art methods typically involve a combination of sophisticated sample preparation and advanced instrumentation. Solid-phase extraction (SPE) is a common technique used to concentrate nitrosamines from complex matrices like water. nih.gov For polar compounds like nitrosopiperazines, which can be challenging for traditional reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. cdnsciencepub.com

The gold standard for detection is mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS). researchgate.netnih.gov Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in multiple reaction monitoring (MRM) mode provide the high selectivity needed to distinguish target analytes from matrix interferences. thermofisher.commdpi.com For N-nitrosopiperazine, a method using supported liquid extraction (SLE) followed by HILIC-MS achieved a method limit of quantification (MLOQ) of 0.25 µg/L in treated wastewater. cdnsciencepub.com Pushing these limits even lower for this compound will be a key research objective. Recent advancements using GC-MS/MS with an Advanced Electron Ionization (AEI) source have demonstrated MDLs as low as 0.008 ng/L for some nitrosamines in drinking water. thermofisher.comgcms.cz

Table 2: Advanced Analytical Techniques for Nitrosamine Detection

| Technique | Sample Preparation | Matrix | Reported Detection Limits (for various nitrosamines) | Reference |

|---|---|---|---|---|

| GC-MS/MS with AEI source | Liquid-liquid or solid-phase extraction | Drinking Water | 0.008 - 0.045 ng/L | thermofisher.comgcms.cz |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Groundwater | 1.12 - 3.71 ng/L | bohrium.com |

| GC/MS with Ammonia PCI | Solid-Phase Extraction (Ambersorb 572) | Drinking Water | 0.4 - 1.6 ng/L | nih.gov |

| HILIC-MS | Supported Liquid Extraction (SLE) | Treated Wastewater | 0.25 µg/L (for N-nitrosopiperazine) | cdnsciencepub.com |

| LC-HRMS | Direct Injection / Dilution | Pharmaceutical Products | Method-dependent, often in low ng/mL range | nih.gov |

Interdisciplinary Approaches to Understanding Environmental Cycling and Transformation Mechanisms

Understanding the complete lifecycle of this compound in the environment requires a multifaceted, interdisciplinary approach. Its fate is not static but is governed by a complex interplay of physical, chemical, and biological processes. gassnova.no Future research will integrate atmospheric chemistry, aquatic photochemistry, and microbiology to build a comprehensive model of its environmental cycling and transformation.

N-nitrosamines can be introduced into the environment through industrial wastewater or as degradation byproducts of other chemicals, such as the amines used in carbon capture processes. cdnsciencepub.comutexas.edu Once in the environment, their transformation can be initiated by several factors. In the atmosphere, photooxidation via reaction with hydroxyl (OH) radicals is a likely degradation pathway. mst.dk In aquatic systems, photolysis (degradation by sunlight) and hydrolysis are important considerations. scholaris.ca

To fully elucidate these mechanisms for this compound, researchers will need to combine laboratory simulations with computational modeling. Studies on the parent compound, piperazine, have utilized large atmospheric simulation chambers to investigate its reaction with OH radicals, leading to the formation of 1-nitrosopiperazine (B26205) as a product. utexas.edu Such experiments, which track the temporal profiles of reactants and products, provide crucial data for building and validating chemical models. utexas.edu Furthermore, the role of biological transformation processes in soil and water must be investigated to determine the potential for biodegradation and the nature of any resulting metabolites. gassnova.no This holistic view is essential for accurately assessing the persistence, transport, and ultimate fate of the compound in the ecosystem.

Table 3: Potential Environmental Transformation Pathways for this compound

| Pathway | Compartment | Key Reactants/Conditions | Potential Products (by analogy) |

|---|---|---|---|

| Photooxidation | Atmosphere | OH radicals, NOx, Sunlight | Oxidized and nitrated derivatives |

| Photolysis | Surface Water, Atmosphere | UV Light (Sunlight) | Cleavage of N-NO bond, formation of radical species |

| Hydrolysis | Water | H₂O | Reversion to 2,4,6-trimethylpiperazine and nitrous acid |

| Biodegradation | Soil, Water | Microorganisms | Potential for mineralization or formation of various metabolites |

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,4,6-Trimethyl-1-nitrosopiperazine be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) to resolve crystallographic data, ensuring high-resolution data collection to minimize noise . ORTEP-III (with a graphical interface) can visualize thermal ellipsoids and validate bond angles/distances, critical for distinguishing between methyl and nitroso group orientations .

- Spectroscopic validation : Pair crystallography with NMR (¹H/¹³C) to confirm substituent positions. For gas-phase analysis, reference gas chromatography (GC) retention indices from NIST data on structurally similar trimethylpyrazines (e.g., 2,3,5-Trimethyl-6-ethylpyrazine) to calibrate instrument parameters .

Q. What are the key considerations in synthesizing this compound to minimize nitrosamine impurities?

- Methodological Answer :

- Avoid secondary amine precursors that could undergo unintended nitrosation. Monitor reaction pH and temperature rigorously, as acidic conditions favor nitrosamine formation .

- Use HPLC-MS with reference standards (e.g., N-nitrosopiperidine in methylene chloride) to detect trace impurities. Cross-reference retention times with certified environmental mixes (e.g., Appendix IX Mix #2) for reliable identification .

Advanced Research Questions

Q. How should researchers address contradictions in NMR or mass spectrometry data when characterizing this compound?

- Methodological Answer :

- Data triangulation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations using NIST Chemistry WebBook parameters) . For mass spectrometry, replicate analyses under varying ionization conditions (e.g., EI vs. CI) to distinguish fragmentation artifacts from true molecular ions.

- Contradiction analysis : Apply iterative refinement in crystallography (via SHELXL) to resolve discrepancies between spectroscopic and crystallographic data. For example, if NMR suggests axial methyl groups but crystallography shows equatorial, re-evaluate solvent effects or dynamic averaging in solution .

Q. What computational methods are suitable for predicting the stability and reactivity of this compound?

- Methodological Answer :

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the N–NO bond, a critical determinant of nitrosamine reactivity. Reference PubChem’s 3D structural data (e.g., 1-Methyl-4-nitrosopiperazine) to validate computational models .

- Simulate degradation pathways under varying pH/temperature using kinetic modeling software. Cross-validate with experimental GC-MS data on related compounds (e.g., 2,3,5-Trimethylpyrazine) to ensure predictive accuracy .

Q. How can researchers design experiments to assess the carcinogenic potential of this compound?

- Methodological Answer :

- In vitro assays : Use bacterial reverse mutation (Ames test) with S9 metabolic activation to screen for mutagenicity. Include controls with known carcinogens (e.g., NDMA) from NIST/PubChem databases for comparative analysis .

- Metabolite profiling : Employ LC-HRMS to identify reactive intermediates (e.g., diazonium ions). Compare fragmentation patterns with synthetic standards (e.g., N-Nitroso-di-n-propylamine) to confirm metabolic activation pathways .

Data Analysis and Interpretation

Q. What strategies optimize the refinement of X-ray diffraction data for this compound crystals with twinning or disorder?

- Methodological Answer :

- Use SHELXL’s TWIN/BASF commands to model twinning ratios and refine anisotropic displacement parameters. For disordered methyl groups, apply PART/SUMP restraints to maintain chemically reasonable geometries .

- Validate refinement with Rint and GooF metrics. Cross-check against ORTEP-generated thermal motion plots to ensure physically plausible models .

Q. How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

- Methodological Answer :

- Perform normal mode analysis using DFT-computed spectra (e.g., B3LYP/6-31G* level) and scale frequencies to match experimental data. Assign peaks by comparing with NIST’s vibrational data for nitrosopiperazines .

- Investigate solvent effects or polymorphism by recrystallizing the compound in different solvents (e.g., benzene vs. methylene chloride) and reacquiring spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。